

Ab Initio Calculations of BaSi₂ Formation Energy: A Technical Guide

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Compound of Interest

Compound Name: Barium silicide

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This technical guide provides an in-depth analysis of the ab initio calculations of the formation energy of **Barium Silicide** (BaSi₂), a promising material for thin-film solar cell applications. This document summarizes key quantitative data, details experimental and computational protocols, and presents visual workflows to facilitate a comprehensive understanding of the subject.

Introduction to BaSi₂

Barium silicide (BaSi₂) is a semiconductor material composed of earth-abundant elements, making it an attractive candidate for cost-effective and sustainable photovoltaic applications.^[1] Accurate determination of its formation energy is crucial for understanding its thermodynamic stability and guiding synthesis efforts. Ab initio calculations, based on density functional theory (DFT), provide a powerful tool for predicting material properties from fundamental quantum mechanical principles.

Crystal Structures of BaSi₂

BaSi₂ can exist in several crystal structures, with the orthorhombic phase being the most stable under ambient conditions. Computational studies have also investigated other phases, such as trigonal, hexagonal, and tetragonal structures. A summary of the crystallographic data for various BaSi₂ polymorphs is presented in Table 1.

Table 1: Crystallographic Data for BaSi₂ Polymorphs from Ab Initio Calculations

Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)
Trigonal	P-3m1	4.06	4.06	5.41	90	90	120
Hexagonal	P6/mmm	4.08	4.08	5.43	90	90	120
Tetragonal	I4/mmm	4.80	4.80	12.08	90	90	90
Orthorhombic	Pnma	9.05	6.74	11.56	90	90	90

Data sourced from the Materials Project database and other computational studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Formation Energy of BaSi₂: A Comparative Analysis

The formation energy (ΔH_f) of a compound is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a key indicator of the thermodynamic stability of a material. Both computational and experimental methods have been employed to determine the formation energy of BaSi₂.

Table 2: Calculated and Experimental Formation Energies of BaSi₂

Method	Crystal Structure	Formation Energy (eV/atom)	Formation Energy (kJ/mol of atoms)
Ab Initio (DFT)	Trigonal (P-3m1)	-0.271	-26.15
Ab Initio (DFT)	Hexagonal (P6/mmm)	-0.266	-25.67
Ab Initio (DFT)	Tetragonal (I4/mmm)	+0.166	+16.02
Experimental	Orthorhombic	-0.484 ± 0.036	-46.7 ± 3.5

Computational data from the Materials Project.[\[2\]](#)[\[3\]](#) Experimental data from Knudsen effusion-mass spectrometry.[\[4\]](#)

The computational results indicate that the trigonal and hexagonal phases have similar negative formation energies, suggesting they are thermodynamically stable. The positive formation energy of the tetragonal phase suggests it is metastable. The experimental value for the orthorhombic phase shows a significantly more negative formation energy, confirming its higher stability. The discrepancy between the calculated and experimental values can be attributed to the approximations inherent in the exchange-correlation functionals used in DFT calculations and the different crystal structures considered.

Methodologies

Ab Initio Calculation Protocol

The ab initio calculations for the formation energy of BaSi_2 are typically performed using the Vienna Ab initio Simulation Package (VASP) within the framework of Density Functional Theory (DFT). The formation energy is calculated using the following equation:

$$\Delta H_f(\text{BaSi}_2) = E_{\text{tot}}(\text{BaSi}_2) - n_{\text{Ba}}\mu_{\text{Ba}} - n_{\text{Si}}\mu_{\text{Si}}$$

where:

- $E_{\text{tot}}(\text{BaSi}_2)$ is the total energy of the BaSi_2 compound calculated by DFT.
- n_{Ba} and n_{Si} are the number of Ba and Si atoms in the unit cell, respectively.
- μ_{Ba} and μ_{Si} are the chemical potentials of Ba and Si in their stable elemental phases (body-centered cubic for Ba and diamond cubic for Si).

The key computational parameters employed in these calculations are summarized in Table 3.

Table 3: Typical Parameters for Ab Initio Calculations of BaSi_2

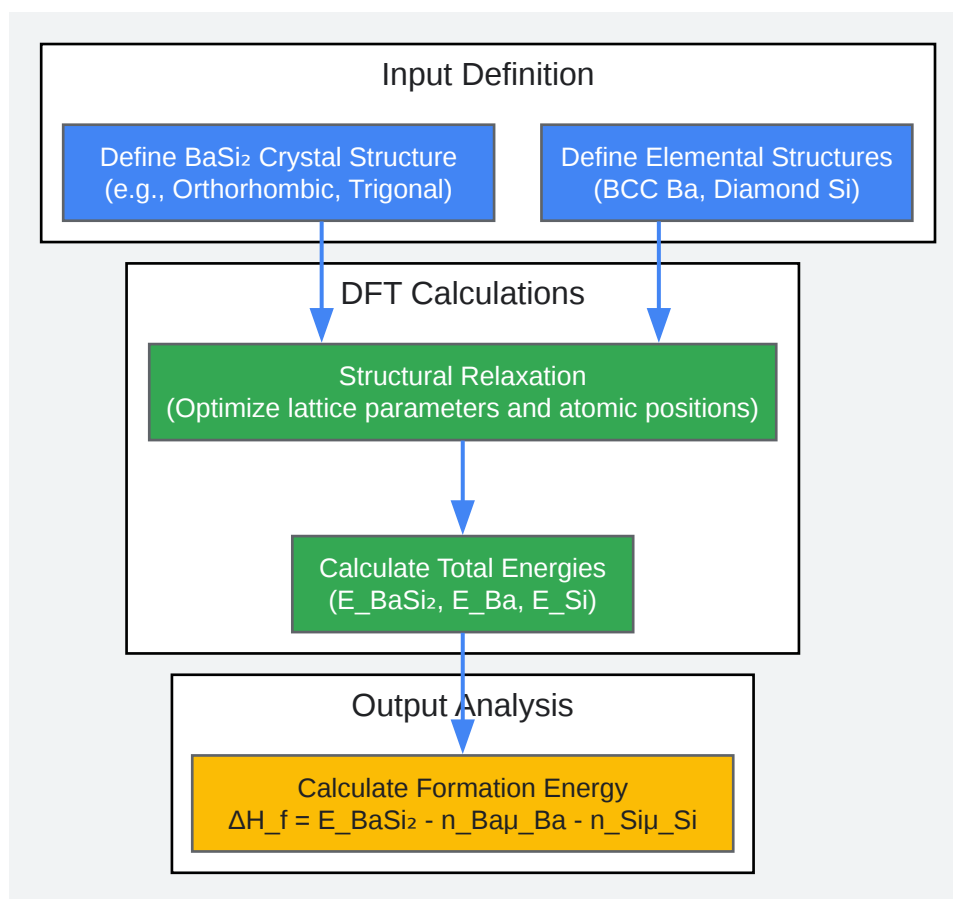
Parameter	Value/Method
Software	Vienna Ab initio Simulation Package (VASP)
Exchange-Correlation Functional	Perdew-Burke-Ernzerhof (PBE) within the Generalized Gradient Approximation (GGA)
Pseudopotentials	Projector Augmented Wave (PAW)
Plane-wave energy cutoff	520 eV
k-point mesh	Monkhorst-Pack scheme with a density of at least 1000 k-points per reciprocal atom
Convergence criteria (Energy)	10-5 eV
Convergence criteria (Forces)	10-2 eV/Å

Experimental Protocol: Knudsen Effusion-Mass Spectrometry

The experimental determination of the formation energy of BaSi₂ was achieved through high-temperature decomposition studies using Knudsen effusion-mass spectrometry and Knudsen effusion-weight loss techniques.[4] The process involves heating the BaSi₂ sample in a Knudsen cell (a high-temperature effusion cell) under high vacuum. The volatile species (in this case, monatomic gaseous barium) effuse through a small orifice. A mass spectrometer is used to identify and quantify the effusing species. By measuring the vapor pressure of barium as a function of temperature, the standard enthalpy changes of the decomposition reactions can be derived using the second- and third-law methods of analysis. These enthalpy changes are then used to calculate the heat of formation of the BaSi₂ compound.[4]

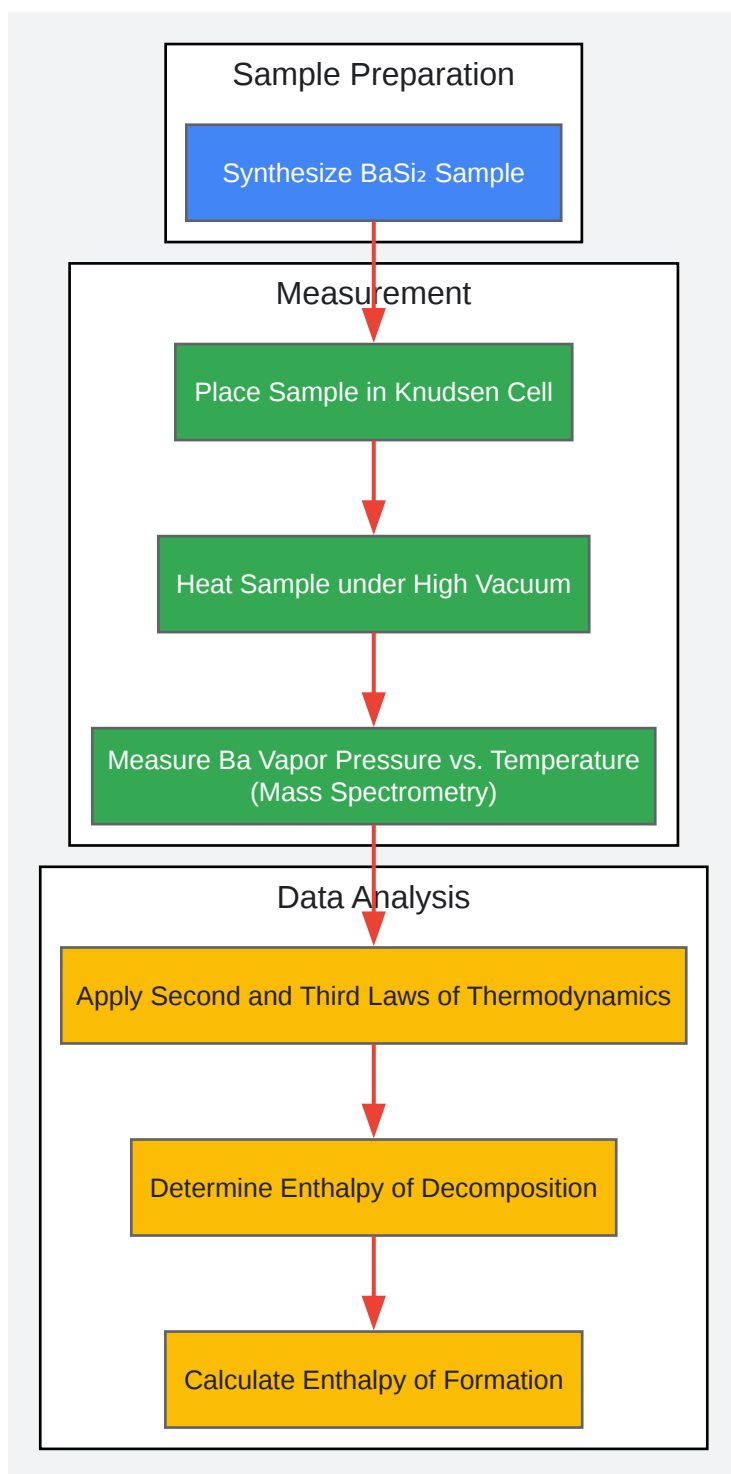
Visualizing the Workflow

The following diagrams illustrate the logical flow of the computational and experimental determination of the formation energy of BaSi₂.



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Caption: Workflow for ab initio calculation of BaSi₂ formation energy.



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Caption: Experimental workflow for determining BaSi₂ formation energy.

Conclusion

This technical guide has provided a comprehensive overview of the ab initio calculations of BaSi₂ formation energy. The presented data highlights the importance of considering different crystal structures in computational studies and the value of experimental validation. The detailed methodologies and visual workflows offer a clear guide for researchers and scientists working in the field of materials science and semiconductor development. The continued refinement of computational methods will further enhance the predictive power of ab initio calculations, accelerating the discovery and design of novel materials for energy applications.

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- To cite this document: BenchChem. [Ab Initio Calculations of BaSi₂ Formation Energy: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13737294#ab-initio-calculations-of-basi2-formation-energy>]

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